molecular formula C23H27NO3 B192804 6-O-Desmethyl Donepezil CAS No. 120013-56-1

6-O-Desmethyl Donepezil

Numéro de catalogue: B192804
Numéro CAS: 120013-56-1
Poids moléculaire: 365.5 g/mol
Clé InChI: DJRBBQJREIMIEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-O-Desmethyldonepezil is a metabolite of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. The compound has the molecular formula C23H27NO3 and is characterized by the presence of a hydroxy group at the 6th position and a methoxy group at the 5th position on the indanone ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-O-Desmethyldonepezil is typically synthesized through the O-demethylation of donepezil. This process involves the removal of a methyl group from the methoxy group at the 6th position of donepezil. The reaction is often carried out using strong acids or bases as catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the synthesis of 6-O-Desmethyldonepezil involves large-scale O-demethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Chemical Reactions of 6-O-Desmethyl Donepezil

This compound can undergo several types of chemical reactions:

  • Oxidation: Oxidation reactions can occur with oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group at the 6-position can be replaced by other functional groups.

Metabolic Pathways

This compound is involved in metabolic pathways related to donepezil metabolism, primarily through CYP2D6 and CYP3A4 enzymes in the liver .

Comparison with Similar Compounds

CompoundDescription
DonepezilThe parent compound and an acetylcholinesterase inhibitor.
5-O-Desmethyl donepezilAnother metabolite of donepezil formed through O-demethylation at the 5-position.
N-oxide donepezilFormed through the oxidation of donepezil.
This compound-[d5]Labeled analog of this compound, used in research .

This compound is unique due to its specific demethylation at the 6-position, retaining significant pharmacological activity similar to donepezil. This makes it a valuable compound for studying donepezil's metabolism and pharmacodynamics.

Applications De Recherche Scientifique

Pharmacological Profile

6-O-Desmethyl Donepezil is produced primarily through the metabolism of Donepezil by cytochrome P450 enzymes, particularly CYP2D6. This metabolite exhibits acetylcholinesterase inhibition comparable to Donepezil itself, suggesting it may contribute to the therapeutic effects observed in patients with Alzheimer's Disease . However, its ability to penetrate the blood-brain barrier is limited, which raises questions about its clinical significance .

Treatment of Alzheimer's Disease

Donepezil is widely used for treating cognitive symptoms associated with Alzheimer's Disease. While this compound contributes to this effect, its role remains somewhat ambiguous due to low brain transfer rates. Studies indicate that higher plasma concentrations of both Donepezil and this compound correlate with improved cognitive outcomes and reduced behavioral and psychological symptoms of dementia (BPSD) in patients .

Genetic Variability in Metabolism

The efficacy of Donepezil and its metabolite can vary significantly among individuals due to genetic polymorphisms in CYP2D6. Patients classified as poor metabolizers may experience adverse effects at lower doses, while ultrarapid metabolizers may require higher doses to achieve therapeutic effects . Understanding these genetic factors is crucial for optimizing treatment regimens involving this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. Research indicates that the concentration of this metabolite can be measured effectively using high-performance liquid chromatography coupled with tandem mass spectrometry. The detection limits for this compound are reported to be as low as 10 pg/mL, allowing for precise pharmacokinetic assessments .

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Minimum Detection Limit10 pg/mL
BioavailabilityVaries by individual
Half-lifeApproximately 70 hours
Peak Plasma ConcentrationVaries (dependent on dose)
ClearanceDependent on CYP2D6 phenotype

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of Donepezil and its metabolites. Notable findings include:

  • Efficacy in Cognitive Improvement : A study demonstrated that patients receiving higher doses of Donepezil (with corresponding levels of this compound) showed significant cognitive improvements as measured by standardized scales .
  • Impact on Behavioral Symptoms : Patients with elevated plasma concentrations of both compounds exhibited lower incidences of severe BPSD, suggesting a potential therapeutic advantage in managing behavioral symptoms alongside cognitive decline .

Future Directions in Research

Ongoing research aims to clarify the specific contributions of this compound in therapeutic contexts. Investigations into multi-target drug designs that incorporate this metabolite alongside other mechanisms may enhance treatment strategies for Alzheimer's Disease and related dementias . Additionally, further studies are needed to explore the implications of genetic variability on treatment outcomes.

Mécanisme D'action

6-O-Desmethyldonepezil exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is crucial for its therapeutic effects in Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Uniqueness: 6-O-Desmethyldonepezil is unique due to its specific structural modifications, which influence its pharmacological activity and metabolic stability. Its distinct position of the hydroxy group at the 6th position differentiates it from other metabolites and contributes to its specific interactions with acetylcholinesterase .

Activité Biologique

6-O-Desmethyl Donepezil (6ODD) is a significant metabolite of Donepezil, a widely used acetylcholinesterase inhibitor for treating Alzheimer's disease. Understanding the biological activity of 6ODD is crucial for elucidating its role in enhancing cognitive function and its pharmacokinetic properties. This article compiles various research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of this compound.

Target of Action

The primary target for this compound is the enzyme acetylcholinesterase (AChE) . By inhibiting AChE, 6ODD increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory .

Mode of Action

As an acetylcholinesterase inhibitor , 6ODD exhibits similar potency to Donepezil itself in inhibiting AChE. This mechanism is vital for the therapeutic effects observed in Alzheimer's patients, where increased acetylcholine levels can lead to improved cognitive functions .

Biochemical Pathways

The action of 6ODD primarily affects the cholinergic pathway , which is critical for neurotransmission in the central nervous system. The compound's efficacy and safety are influenced by its metabolic pathways, predominantly involving the cytochrome P450 enzymes CYP2D6 and CYP3A4 .

Metabolism

This compound is formed through the metabolism of Donepezil via CYP2D6. It undergoes various metabolic processes including O-dealkylation and hydroxylation, producing several active metabolites with pharmacological significance .

Concentration Dynamics

Research indicates that plasma concentrations of 6ODD can vary significantly among individuals due to genetic polymorphisms in CYP2D6. For instance, ultrarapid metabolizers may require higher doses to achieve therapeutic effects, while poor metabolizers may experience adverse effects at lower doses .

Case Study Insights

A study examining the relationship between plasma concentrations of Donepezil and its metabolite found that patients with higher levels of 6ODD (>0.4 ng/mL) did not develop severe behavioral and psychological symptoms of dementia (BPSD), suggesting a potential protective effect associated with adequate metabolite levels .

In Vitro Studies

Laboratory studies have shown that 6ODD effectively inhibits AChE activity over time, leading to sustained increases in acetylcholine levels within neuronal cultures. This effect underscores its potential role as an adjunctive treatment in Alzheimer’s therapy .

Temporal Effects

The temporal dynamics of 6ODD's action reveal that its inhibitory effects on AChE can lead to gradual increases in acetylcholine levels, which may correlate with improved cognitive performance in clinical settings .

Comparative Analysis

Parameter Donepezil This compound
Mechanism AChE inhibitorAChE inhibitor
Metabolic Pathway CYP2D6, CYP3A4Primarily CYP2D6
Plasma Concentration Higher variabilityDependent on CYP2D6 phenotype
Cognitive Impact SignificantComparable
Side Effects Common (GI issues)Less frequent

Q & A

Basic Research Questions

Q. What is the pharmacological significance of 6-O-Desmethyl Donepezil in Donepezil’s mechanism of action?

  • This compound is a major active metabolite of Donepezil, exhibiting acetylcholinesterase (AChE) inhibitory potency comparable to the parent compound in vitro . It accounts for ~20% of plasma concentrations of Donepezil in humans and contributes to sustained AChE inhibition due to its longer half-life (70–81.5 hours) . Pharmacokinetic (PK) studies show that this compound is formed via CYP2D6-mediated O-demethylation, with variability in metabolic efficiency linked to CYP2D6 polymorphisms .

Q. What validated analytical methods are used to quantify this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example:

  • A validated method quantifies Donepezil and this compound in human plasma with linear ranges of 0.300–45.0 ng/mL and 10–2000 pg/mL, respectively, achieving precision (CV <15%) and accuracy (85–115%) .
  • Sample preparation involves protein precipitation with acetonitrile, followed by chromatographic separation using C18 columns and detection via multiple reaction monitoring (MRM) .

Q. How does this compound influence the design of pharmacokinetic studies for Donepezil?

  • PK studies must account for this compound’s contribution to overall AChE inhibition. Parameters like AUC0-168,ss, Cmax,ss, and Cmin,ss are measured under steady-state conditions to evaluate metabolite accumulation, especially in transdermal vs. oral administration . Population PK models incorporating CYP2D6 genotyping are recommended to address inter-individual variability in metabolite formation .

Advanced Research Questions

Q. What experimental models are used to study the metabolic conversion of Donepezil to this compound?

  • In vitro models :

  • Liver microsomes from rats, mini-pigs, and humans are used to compare interspecies metabolic pathways. Human microsomes confirm CYP2D6 as the primary enzyme for O-demethylation .
  • Reconstructed human epidermis (RHE) models assess transdermal metabolism, revealing minimal cutaneous conversion compared to hepatic metabolism .
    • In vivo models :
  • Beagle dogs and mini-pigs are used to study systemic exposure, with plasma and tissue sampling (e.g., brain, liver) to quantify metabolite distribution .

Q. How do transdermal delivery systems (TDS) alter the pharmacokinetics of this compound compared to oral dosing?

  • TDS provides sustained release, reducing peak-trough fluctuations (FLUCPss <30% vs. >50% for oral). In a Phase I study:

  • Oral Donepezil (10 mg/day) produced this compound Cmax,ss of 8.2 ng/mL, while TDS (weekly patch) achieved 5.1 ng/mL with lower inter-subject variability .
  • TDS bypasses first-pass metabolism, decreasing CYP2D6-dependent variability in metabolite formation .

Q. What methodological challenges arise in isolating the pharmacological effects of this compound from Donepezil in vivo?

  • Co-administration interference : Simultaneous quantification of both compounds requires high-resolution LC-MS/MS to avoid cross-talk between MRM transitions .
  • Pharmacodynamic overlap : Both inhibit AChE with similar IC50 values, necessitating knockout models (e.g., CYP2D6 null) or radiolabeled tracers to distinguish contributions .
  • Tissue-specific distribution : Brain penetration studies in rodents show this compound achieves 60% of Donepezil’s CNS concentration, requiring microdialysis for precise measurement .

Q. How do CYP2D6 polymorphisms impact the clinical relevance of this compound?

  • Poor metabolizers (PMs) exhibit 40–50% lower this compound exposure, reducing overall AChE inhibition. Ultra-rapid metabolizers (UMs) show 30% higher metabolite levels, increasing adverse event risks (e.g., bradycardia) . Genotype-guided dosing is recommended in trials, with dose adjustments for PMs (e.g., +50% Donepezil dose) to maintain efficacy .

Q. Methodological Considerations

Q. What statistical approaches are used to analyze contradictory data on this compound’s efficacy in disease models?

  • Mixed-effects modeling : Accounts for covariates like CYP2D6 status, age, and comorbidities in clinical trials .
  • Meta-regression : Resolves discrepancies in preclinical studies (e.g., neurogenesis assays in TBI models) by adjusting for dosing duration and injury severity .
  • Cluster-based permutation tests : Used in EEG studies to differentiate Donepezil’s effects on cortical dynamics from its metabolite’s contributions .

Q. What are the limitations of current in vitro models for studying this compound’s role in skin metabolism?

  • RHE models lack dermal capillaries, underestimating systemic absorption post-transdermal delivery .
  • Enzyme activity in ex vivo skin samples declines rapidly, requiring fresh tissue procurement within 24 hours .

Propriétés

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561627
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-56-1
Record name 6-o-Desmethyldonepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-DESMETHYLDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-O-Desmethyl Donepezil
Reactant of Route 3
6-O-Desmethyl Donepezil
Reactant of Route 4
6-O-Desmethyl Donepezil
Reactant of Route 5
6-O-Desmethyl Donepezil
Reactant of Route 6
6-O-Desmethyl Donepezil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.